molecular formula C21H16BrF3N2O2 B12215488 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B12215488
M. Wt: 465.3 g/mol
InChI Key: JLTNRHXYTKDARJ-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with a bromophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple stepsThe final step involves the etherification of the phenol group with 2-methylprop-2-en-1-ol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
  • 2-[5-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
  • 2-[5-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Uniqueness

The presence of the bromophenyl group in 2-[5-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from its chlorinated, fluorinated, and methylated analogs.

Properties

Molecular Formula

C21H16BrF3N2O2

Molecular Weight

465.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol

InChI

InChI=1S/C21H16BrF3N2O2/c1-12(2)10-29-15-7-8-16(17(28)9-15)19-18(13-3-5-14(22)6-4-13)20(21(23,24)25)27-11-26-19/h3-9,11,28H,1,10H2,2H3

InChI Key

JLTNRHXYTKDARJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC=N2)C(F)(F)F)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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